![molecular formula C19H29N3O B4676063 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B4676063.png)
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide
Overview
Description
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide is a complex organic compound featuring a pyrazole ring and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of 1-ethyl-1H-pyrazole-5-carboxaldehyde with appropriate amines under acidic conditions . The adamantane moiety is then introduced through a nucleophilic substitution reaction, where 3,5-dimethyl-1-adamantanecarboxylic acid chloride reacts with the pyrazole derivative in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors for precise control of temperature and reaction time, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include oxidized carboxylic acids, reduced amines, and various substituted pyrazole derivatives .
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The adamantane moiety enhances the compound’s stability and facilitates its interaction with hydrophobic regions of proteins . This dual interaction mechanism makes it a potent inhibitor in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole-5-carboxamide: Shares the pyrazole ring but lacks the adamantane moiety.
3,5-dimethyl-1-adamantanecarboxylic acid: Contains the adamantane structure but not the pyrazole ring.
Uniqueness
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide is unique due to the combination of the pyrazole ring and adamantane moiety, which imparts both stability and specific binding properties. This combination is not commonly found in other compounds, making it particularly valuable for research and development in medicinal chemistry .
Properties
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-3,5-dimethyladamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-4-22-15(5-6-21-22)10-20-16(23)19-9-14-7-17(2,12-19)11-18(3,8-14)13-19/h5-6,14H,4,7-13H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQYPJQWVQFXQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC(=O)C23CC4CC(C2)(CC(C4)(C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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